4-Ethoxythian-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

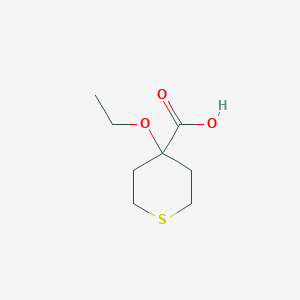

4-Ethoxythiane-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol.

Wissenschaftliche Forschungsanwendungen

4-Ethoxythiane-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier in nanotechnology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxythiane-4-carboxylic acid can be synthesized through several methods:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then converted to carboxylic acids in the presence of catalysts (H+ or OH-).

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.

Industrial Production Methods

Industrial production methods for carboxylic acids often involve large-scale oxidation processes, hydrolysis of nitriles, and the use of Grignard reagents. These methods are optimized for efficiency and yield, ensuring the production of high-purity carboxylic acids .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxythiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).

Substitution Reagents: Alcohols, amines, thionyl chloride (SOCl2).

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-Ethoxythiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

4-Ethoxythiane-4-carboxylic acid can be compared with other similar compounds, such as:

4-Methoxythiane-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

4-Propoxythiane-4-carboxylic acid: Similar structure but with a propoxy group.

4-Butoxythiane-4-carboxylic acid: Similar structure but with a butoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the varying alkoxy groups.

Biologische Aktivität

4-Ethoxythiane-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Ethoxythiane-4-carboxylic acid is characterized by a thiane ring structure with an ethoxy group and a carboxylic acid functional group. Its molecular formula is C₇H₁₂O₄S, and it has a molecular weight of approximately 188.24 g/mol. The presence of the carboxylic acid group suggests potential for various biological interactions.

Biological Activity Overview

The biological activity of 4-Ethoxythiane-4-carboxylic acid has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial effects against various pathogens. For instance, derivatives of similar thiane compounds have shown significant activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.25 μg/mL against M. tuberculosis, indicating strong efficacy in combating bacterial infections .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Ethoxythiane-4-carboxylic acid | 1.25 | M. tuberculosis |

| Quinoxaline-2-carboxylic acid | 4 | M. smegmatis |

Cytotoxicity Studies

Cytotoxicity assessments using human fibroblast cell lines have shown that 4-Ethoxythiane-4-carboxylic acid exhibits low toxicity. The half-maximal inhibitory concentration (IC50) was determined to be 67 μM, indicating a favorable safety profile compared to other compounds with higher toxicity . The selectivity index (SI), which measures the safety margin of a compound, was calculated to be 53.6, suggesting that it is a promising candidate for further development .

The mechanisms through which 4-Ethoxythiane-4-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through several pathways:

- DNA Binding : Similar compounds have been shown to interact with DNA, potentially leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : The carboxylic acid moiety may play a crucial role in inhibiting key enzymes involved in microbial metabolism.

Case Studies and Research Findings

Several case studies have documented the biological activity of thiane derivatives similar to 4-Ethoxythiane-4-carboxylic acid:

- Antimycobacterial Activity : A study evaluated various thiane derivatives and found that modifications at specific positions significantly influenced their antimycobacterial activity, with some compounds exhibiting MIC values comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives displayed selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents .

- Synergistic Effects : Research has indicated that combining 4-Ethoxythiane-4-carboxylic acid with other antimicrobial agents can enhance its efficacy against resistant strains of bacteria, suggesting potential for combination therapies .

Eigenschaften

IUPAC Name |

4-ethoxythiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-2-11-8(7(9)10)3-5-12-6-4-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVFIFAEIUKIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCSCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.